3-(2-Cyanopyridine-3-sulfonamido)-n-ethylpyrrolidine-1-carboxamide
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Overview
Description
3-(2-Cyanopyridine-3-sulfonamido)-n-ethylpyrrolidine-1-carboxamide is a complex organic compound that features a pyridine ring substituted with a cyano group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanopyridine-3-sulfonamido)-n-ethylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving suitable precursors.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.
Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Pyrrolidine Ring Formation: The pyrrolidine ring is constructed through a cyclization reaction.
Final Coupling: The final product is obtained by coupling the pyrrolidine intermediate with the pyridine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyanopyridine-3-sulfonamido)-n-ethylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.
Scientific Research Applications
3-(2-Cyanopyridine-3-sulfonamido)-n-ethylpyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Cyanopyridine-3-sulfonamido)-n-ethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The cyano and sulfonamide groups are key functional groups that interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Cyanopyridine-3-sulfonamido)-2-methylpropanoic acid
- 3-(2-Cyanopyridine-3-sulfonamido)-N,N-dimethylpropanamide
Uniqueness
3-(2-Cyanopyridine-3-sulfonamido)-n-ethylpyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(2-cyanopyridin-3-yl)sulfonylamino]-N-ethylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-2-15-13(19)18-7-5-10(9-18)17-22(20,21)12-4-3-6-16-11(12)8-14/h3-4,6,10,17H,2,5,7,9H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFUDGONPWAAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(C1)NS(=O)(=O)C2=C(N=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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